molecular formula C17H17N3O3 B11135318 N-[2-(furan-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-[2-(furan-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11135318
M. Wt: 311.33 g/mol
InChI Key: CWTOXWUUCJTVJW-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound. The furan-2-yl ethyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the 4-methoxyphenyl group through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(furan-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring and pyrazole moiety may facilitate binding to specific sites on these targets, modulating their activity and leading to the compound’s observed effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)ethyl]-5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • N-[2-(furan-2-yl)ethyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
  • N-[2-(furan-2-yl)ethyl]-5-(4-nitrophenyl)-1H-pyrazole-3-carboxamide

Uniqueness

Compared to similar compounds, N-[2-(furan-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s electronic properties, reactivity, and interaction with biological targets, potentially enhancing its bioactivity and making it a valuable molecule for further research and development.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H17N3O3/c1-22-13-6-4-12(5-7-13)15-11-16(20-19-15)17(21)18-9-8-14-3-2-10-23-14/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,20)

InChI Key

CWTOXWUUCJTVJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCC3=CC=CO3

Origin of Product

United States

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